molecular formula C9H8N2OS B14753410 4-Acetylaminophenylthiocyanate CAS No. 3321-94-6

4-Acetylaminophenylthiocyanate

Cat. No.: B14753410
CAS No.: 3321-94-6
M. Wt: 192.24 g/mol
InChI Key: APEAGEVJCMOJFZ-UHFFFAOYSA-N
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Description

4-Acetylaminophenylthiocyanate is an organic compound that belongs to the class of thiocyanates It is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further bonded to a thiocyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetylaminophenylthiocyanate typically involves the reaction of 4-acetylaminophenol with thiophosgene or other thiocyanating agents. One common method includes the use of ammonium thiocyanate in the presence of an acid catalyst to facilitate the thiocyanation process. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced monitoring systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Acetylaminophenylthiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines .

Scientific Research Applications

4-Acetylaminophenylthiocyanate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-Acetylaminophenylthiocyanate involves its interaction with specific molecular targets and pathways. The thiocyanate group can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. The acetylamino group may also play a role in modulating the compound’s biological activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

    Phenylthiocyanate: Similar in structure but lacks the acetylamino group.

    4-Aminophenylthiocyanate: Similar but with an amino group instead of an acetylamino group.

    4-Acetylaminophenol: Similar but lacks the thiocyanate group .

Uniqueness: 4-Acetylaminophenylthiocyanate is unique due to the presence of both the acetylamino and thiocyanate groups, which confer distinct chemical and biological properties.

Properties

CAS No.

3321-94-6

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

(4-acetamidophenyl) thiocyanate

InChI

InChI=1S/C9H8N2OS/c1-7(12)11-8-2-4-9(5-3-8)13-6-10/h2-5H,1H3,(H,11,12)

InChI Key

APEAGEVJCMOJFZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SC#N

Origin of Product

United States

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